
Acotiamide hydrochloride trihydrate
概要
説明
Acotiamide hydrochloride trihydrate is a prokinetic agent with gastrointestinal motility-enhancing activity. This compound is primarily used for the treatment of functional dyspepsia, a condition characterized by postprandial fullness, upper abdominal bloating, and early satiation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acotiamide hydrochloride hydrate involves multiple steps. One common method starts with the dissolution of 2-hydroxy-4,5-dimethoxybenzoic acid in dry toluene, followed by the addition of a hydroxyl protection reagent. The reaction is carried out at room temperature for 1-5 hours. The mixture is then washed with an acid solution and water to achieve neutrality, followed by drying with a desiccant .
Industrial Production Methods: Industrial production methods for acotiamide hydrochloride hydrate often involve refining and preparation techniques to ensure high purity and stability. For instance, the refining method may include stirring the compound in an aqueous solution, followed by drying and filtration processes .
化学反応の分析
Acyl Chlorination
The synthesis begins with 2,4,5-trimethoxybenzoic acid undergoing acyl chlorination using oxalyl chloride in dichloromethane. This step yields 2,4,5-trimethoxybenzoyl chloride .
Reaction Conditions :
-
Chlorinating agent: Oxalyl chloride
-
Solvent: Dichloromethane
-
Temperature: Room temperature
Amidation
The acyl chloride intermediate reacts with 2-aminothiazole-4-ethyl formate to form 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (Intermediate II). Post-reaction purification involves recrystallization with ethanol .
Reaction Conditions :
-
Solvent: Dichloromethane
-
Post-treatment: Ethanol recrystallization
-
Yield: >80% (based on Intermediate II purity)
Selective Demethylation
Intermediate II undergoes selective demethylation at the 2-position using pyridine hydrochloride in dimethylformamide (DMF) under reflux. This produces 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole acetate (Intermediate III) .
Reaction Conditions :
-
Reagent: Pyridine hydrochloride
-
Solvent: DMF
-
Temperature: Reflux (105–110°C)
-
Time: 9–12 hours
Ammonolysis
Intermediate III reacts with N,N-diisopropylethylenediamine in toluene under reflux to form acotiamide . The reaction is followed by extraction with sodium carbonate solution (10 wt%) to remove impurities .
Reaction Conditions :
-
Solvent: Toluene
-
Temperature: Reflux (105–110°C)
-
Time: 4–6 hours
-
Post-treatment: 10% Na₂CO₃ aqueous solution
Salt Formation
Acotiamide is converted to its hydrochloride salt using hydrochloric acid (6 mol/L) in a mixed solvent of isopropanol and water (4:1 v/v). Activated carbon decolorization precedes reflux and crystallization .
Reaction Conditions :
-
Solvent: Isopropanol/water (4:1)
-
HCl Concentration: 6 mol/L
-
Temperature: Reflux
Oxidative Degradation
Acotiamide hydrochloride trihydrate undergoes oxidative degradation when refluxed with 30% hydrogen peroxide at 80°C for 4 hours, forming an N-oxide derivative . Structural confirmation was achieved via IR (loss of aromatic -OH band at 3499 cm⁻¹, new C=O band at 1741 cm⁻¹) and mass spectrometry (molecular weight shift from 450.55 to 466.51) .
Hydrate Stability and Interconversion
This compound can be converted to a dihydrate crystal by refluxing in ethanol (1:10 mass/volume ratio) followed by cooling to 15°C. This process enhances stability and reduces hygroscopicity .
Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux
-
Cooling: 15°C
Key Reaction Parameters
Analytical Considerations
-
HPLC Methods : Gradient elution using octadecylsilane columns with triethylamine-phosphate buffer (pH 5.6) and acetonitrile ensures separation of acotiamide from synthetic intermediates and degradation products .
-
Spectrophotometry : Ratio spectra manipulation (e.g., first-derivative methods) enables quantification in the presence of degradation products .
科学的研究の応用
Treatment of Functional Dyspepsia
Acotiamide is specifically indicated for the treatment of FD, a common gastrointestinal disorder characterized by chronic or recurrent pain in the upper abdomen, bloating, and early satiety. Several clinical trials have demonstrated its efficacy:
- Systematic Reviews : A systematic review analyzed multiple randomized control trials and found that acotiamide significantly improved symptoms of FD compared to placebo. The improvement rates for major symptoms such as bloating and postprandial fullness were notably higher in patients receiving acotiamide .
- Real-World Studies : An observational study involving 132 patients reported responder rates of 51.5% at 2 weeks and 65.9% at 4 weeks for postprandial distress syndrome (PDS) symptoms when treated with acotiamide. The study concluded that acotiamide was well tolerated and effectively improved quality of life (QoL) among patients with FD .
Safety Profile
Acotiamide has been shown to have a favorable safety profile. In clinical trials, mild adverse effects such as dizziness and headache were reported but were generally well tolerated by patients .
Comparative Efficacy
A meta-analysis comparing acotiamide to placebo highlighted that while there was an overall improvement in symptoms, it did not reach statistical significance across all studies. However, significant improvements were observed in specific symptoms like fullness, bloating, and satiety .
Data Table: Efficacy Summary from Clinical Trials
Study Reference | Sample Size | Acotiamide Dosage | Improvement Rate | Notable Symptoms |
---|---|---|---|---|
Matsueda et al. (2010) | 339 | 50 mg, 100 mg, 300 mg | 289/339 (85%) | Fullness, Bloating |
Kusunoki et al. (2012) | 19 | 100 mg TDS | 31.6% improvement | Early Satiety |
Real-World Study (2018) | 132 | 100 mg TDS | Responder rates: 51.5% @ 2 weeks; 65.9% @ 4 weeks | PDS Symptoms |
作用機序
Acotiamide hydrochloride trihydrate works by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine, which enhances gastrointestinal motility and accelerates gastric emptying . The compound acts on the peripheral acetylcholinesterase, improving impaired gastric motility and alleviating symptoms of functional dyspepsia .
類似化合物との比較
Cisapride: Another prokinetic agent that acts on serotonin receptors but has been associated with cardiac side effects.
Itopride: A dopamine D2 receptor antagonist and acetylcholinesterase inhibitor, similar to acotiamide but with different receptor affinities.
Mosapride: A serotonin 5-HT4 receptor agonist, enhancing gastrointestinal motility through a different mechanism.
Uniqueness: Acotiamide hydrochloride trihydrate is unique in its selective inhibition of acetylcholinesterase without significant affinity for serotonin or dopamine receptors. This selective action reduces the risk of side effects commonly associated with other prokinetic agents .
生物活性
Acotiamide hydrochloride trihydrate, also known as YM-443 or Z-338, is a novel prokinetic agent primarily used for the treatment of functional dyspepsia (FD). Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in the gastrointestinal tract, which enhances gastric motility. This article explores the biological activity of acotiamide, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.
- Chemical Formula : C21H37ClN4O8S
- Molecular Weight : 541.06 g/mol
- CAS Number : 773092-05-0
Acotiamide acts as a peripheral AChE inhibitor, selectively enhancing cholinergic neurotransmission in the gastrointestinal tract. This results in:
- Increased gastric motility
- Reduction of postprandial symptoms such as fullness and bloating
- Minimal affinity for serotonin and dopamine receptors, distinguishing it from other prokinetic agents .
In Vitro Studies
In vitro studies have demonstrated that acotiamide effectively inhibits AChE with half-maximal inhibitory concentrations (IC50) of approximately:
These values indicate that acotiamide's inhibitory effect is less potent than classical AChE inhibitors like neostigmine but is compensated by its selective distribution to gastric tissues via carrier-mediated uptake processes.
In Vivo Studies
Studies involving animal models have shown that acotiamide enhances gastric contractions and improves motility in response to vagus nerve stimulation. Notably, the drug's action was inhibited by classical antagonists of ACh receptors, confirming its mechanism of action .
Clinical Efficacy
Several clinical studies have evaluated the effectiveness of acotiamide in treating functional dyspepsia:
- Pilot Study on Detrusor Underactivity :
- Systematic Review and Meta-analysis :
Safety Profile
Acotiamide is generally well tolerated, with a low incidence of adverse effects compared to traditional prokinetic drugs. Commonly reported side effects include mild gastrointestinal disturbances, but serious adverse events are rare .
Data Summary
Study Type | Participants | Dosage | Key Findings |
---|---|---|---|
Pilot Study | 19 | 100 mg TID | Significant reduction in post-void volume |
Systematic Review | Various | Varied | Improvement in FD symptoms; mixed statistical significance |
特性
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXIXCQCFGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773092-05-0 | |
Record name | Acotiamide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACOTIAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。